molecular formula C7H8BrN B180953 2-Bromo-3,5-dimethylpyridine CAS No. 92992-85-3

2-Bromo-3,5-dimethylpyridine

Cat. No. B180953
CAS RN: 92992-85-3
M. Wt: 186.05 g/mol
InChI Key: JHGGKVFEGBEWQR-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is commonly used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dimethylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has two methyl groups attached at the 3rd and 5th positions and a bromine atom attached at the 2nd position .


Physical And Chemical Properties Analysis

2-Bromo-3,5-dimethylpyridine is a solid substance . It has a density of 1.4±0.1 g/cm3 and a boiling point of 242.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

  • Ruthenium(III) Complexes : 2-Bromo-3,5-dimethylpyridine derivatives are used in synthesizing ruthenium(III) complexes, which are explored for their reactivity and biological studies. These complexes exhibit minimal cytotoxic activity against cell lines and have potential implications in medicinal chemistry (Omondi et al., 2018).

  • Nickel(II) Complexes : Similar derivatives are also involved in the formation of Nickel(II) complexes. These complexes are characterized for their use in ethylene oligomerization reactions, demonstrating significant applications in industrial chemistry (Nyamato et al., 2016).

  • Crystal Structure Analysis : Compounds containing 2-Bromo-3,5-dimethylpyridine have been studied for their crystal structures. These studies are crucial for understanding the molecular interactions and structural properties of these compounds (Pugh, 2006).

Catalysis and Chemical Reactions

  • Catalysis in Organic Reactions : These compounds are used in catalytic processes, such as the C(sp3)–H alkenylation reaction. This demonstrates their utility in facilitating complex organic transformations, important in synthetic organic chemistry (Lopez et al., 2016).

  • Chemical Synthesis : They are employed in the synthesis of various chemical compounds. For example, they are used in bromination reactions in sulfuric acid, which serves as a method for creating bromo derivatives of pyridine (Does & Hertog, 2010).

Materials Science

  • Characterization of Acid Surfaces : These derivatives are utilized in the characterization of acid surfaces, such as in studying the adsorption properties on various metal oxides. This has implications in surface science and materials chemistry (Corma et al., 1984).

  • Investigation of Hydrogen Bonding : Research has been conducted to understand hydrogen bonding in compounds containing 2-Bromo-3,5-dimethylpyridine. This contributes to a deeper understanding of molecular interactions in solid-state chemistry (Hanuza et al., 1997).

Environmental and Energy Applications

  • Extraction of Uranium and Thorium : A novel ligand based on a derivative of 2-Bromo-3,5-dimethylpyridine has been explored for the separation of uranium and thorium. This has significant applications in nuclear waste management and environmental remediation (Pandey et al., 2020).

  • Microwave-Assisted Synthesis : These compounds are also used in microwave-assisted synthesis processes, demonstrating their utility in innovative chemical manufacturing techniques (Zhang et al., 2010).

Safety And Hazards

2-Bromo-3,5-dimethylpyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this chemical .

properties

IUPAC Name

2-bromo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGGKVFEGBEWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456557
Record name 2-BROMO-3,5-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dimethylpyridine

CAS RN

92992-85-3
Record name 2-BROMO-3,5-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,5-dimethylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SRL Fernando, USM Maharoof… - Journal of the …, 1996 - ACS Publications
A new mixed-ligand polypyridylruthenium(II) complex, [Ru(bpy) 2 L]Cl 2 , has been prepared where bpy = 2,2‘-bipyridine and L = 3,5-dicarboxy-2,2‘-bipyridine. The ligand L is a non-…
Number of citations: 76 pubs.acs.org
DE Hill, JQ Yu, DG Blackmond - The Journal of Organic Chemistry, 2020 - ACS Publications
Mechanistic investigations uncover a novel role for 2-pyridone ligands and interrogate the origin of enantioselectivity in the (+)-norbornene-mediated Pd-catalyzed meta-C(aryl)–H …
Number of citations: 21 pubs.acs.org
H Ma, W Lu, Z Sun, L Luo, D Geng, Z Yang, E Li… - European Journal of …, 2015 - Elsevier
The Smoothened (Smo) receptor is an important component of the hedgehog (Hh) signaling pathway, which plays a critical role during embryonic development. In adults, Hh signaling …
Number of citations: 23 www.sciencedirect.com
W Lu, Y Liu, H Ma, J Zheng, S Tian, Z Sun… - ACS Chemical …, 2017 - ACS Publications
Medulloblastoma is one of the most prevalent brain tumors in children. Aberrant hedgehog (Hh) pathway signaling is thought to be involved in the initiation and development of …
Number of citations: 18 pubs.acs.org
JS Dhau, A Singh, Y Kasetti, PV Bharatam - 2012 - Wiley Online Library
The regioselective ring lithiation of BF 3 ‐complexed 3‐picoline (1a), 3,4‐lutidine (1b), and 3,5‐lutidine (1c) was studied. The dilithiation of 1a, 1b, and 1c was also investigated to …
AD Richardson, TJ Zirkman, MT Kebede, CP Landee… - Polyhedron, 2018 - Elsevier
The compounds (iQuin) 2 CuX 2 (X = Br (1), Cl (2)), (iQuinH) 2 CuBr 4 ·H 2 O (3) and two polymorphs of (iQuinH) 2 CuCl 4 (4, 5) (iQuin = isoquinoline) have been prepared and studied …
Number of citations: 14 www.sciencedirect.com
W Hamaguchi, N Masuda, S Miyamoto… - Bioorganic & Medicinal …, 2015 - Elsevier
We synthesized several biaryl derivatives as PDE10A inhibitors to prevent phototoxicity of 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline (1) and found …
Number of citations: 12 www.sciencedirect.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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